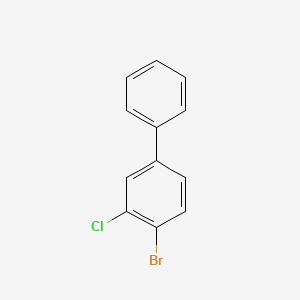

4-Bromo-3-chloro-1,1'-biphenyl

Description

Significance of Substituted Biphenyl (B1667301) Scaffolds in Synthetic Chemistry and Material Science

Substituted biphenyls are fundamental building blocks in the synthesis of a wide range of organic molecules. arabjchem.orgresearchgate.net Their rigid yet conformationally flexible nature makes them ideal scaffolds for constructing complex architectures. In synthetic chemistry, they serve as crucial intermediates for producing pharmaceuticals, agrochemicals, and specialty chemicals. arabjchem.orgresearchgate.net The biphenyl motif is present in various drugs, highlighting its importance in medicinal chemistry. wikipedia.orgrsc.org

In material science, the unique structural and electronic properties of substituted biphenyls are harnessed to develop advanced materials. They are integral components in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific thermal or electronic characteristics. rsc.orglookchem.com The ability to fine-tune the properties of these materials by altering the substitution pattern on the biphenyl rings makes this class of compounds particularly valuable. lookchem.com

Overview of Halogenation in Biphenyl Derivatives and its Synthetic Utility

Halogenation, the introduction of halogen atoms, is a key functionalization strategy for biphenyls. researchgate.net Halogens act as versatile handles for further chemical transformations, most notably in cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, frequently employs halogenated biphenyls to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. rsc.org The type of halogen and its position on the biphenyl ring can influence the reactivity of the compound in these reactions. liv.ac.uk For example, iodine's superior leaving-group ability makes iodo-substituted biphenyls highly reactive in such couplings. This synthetic utility allows chemists to construct intricate molecular frameworks from simpler halogenated precursors. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWAYVQEUCNZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 1,1 Biphenyl and Analogous Halogenated Biaryls

Transition-Metal-Catalyzed Cross-Coupling Strategies

Among the most effective methods for synthesizing biphenyls and their derivatives are transition-metal-catalyzed cross-coupling reactions. These reactions, named after their developers, typically involve the palladium-catalyzed coupling of an aromatic organometallic compound with an aryl halide. gre.ac.uk The primary methods include the Suzuki-Miyaura, Negishi, and Stille couplings, each utilizing different organometallic reagents but generally following a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The Suzuki-Miyaura coupling reaction is one of the most efficient and widely used methods for the formation of Csp²–Csp² bonds to create biaryl compounds. academie-sciences.frpreprints.org First reported in 1979, its popularity stems from its high versatility, functional group tolerance, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the low toxicity of its boron-containing byproducts. academie-sciences.frpreprints.orgacs.org The reaction is a cornerstone for the synthesis of polychlorinated biphenyls (PCBs) and other halogenated biaryls. researchgate.net The general mechanism involves three key steps: the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

The success of the Suzuki-Miyaura coupling, particularly for challenging substrates like halogenated biphenyls, hinges on the optimization of the catalytic system. This includes the choice of palladium precursor, ligand, base, and solvent. For less reactive aryl chlorides, the development of highly active catalysts is crucial. academie-sciences.fr Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly enhance catalyst reactivity and stability, leading to high turnover numbers. libretexts.org Ligands such as SPhos, XPhos, and other biarylphosphines (Buchwald ligands) are effective in promoting the coupling of deactivated or sterically hindered substrates. acs.org For instance, the CataXCium A Pd G3 catalyst system has proven uniquely effective for coupling various boronic esters with ortho-bromoanilines. rsc.org The choice of base and solvent is also critical, with combinations like potassium carbonate (K₂CO₃) in aqueous dioxane or potassium phosphate (B84403) (K₃PO₄) in THF being commonly employed. rsc.orgmdpi.com

Table 1: Selected Catalytic Systems for Suzuki-Miyaura Synthesis of Halogenated Biphenyls This table is interactive and allows for sorting.

| Catalyst/Precursor | Ligand | Base | Solvent | Substrate Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60% | mdpi.com |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | THF/Toluene/H₂O | Tetrafluoroiodobenzene | 99% (with XPhos) | rsc.org |

| Pd(OAc)₂ | 𝛼-aminophosphonate | Cs₂CO₃ | 1,4-Dioxane | Aryl bromides/chlorides | Good | academie-sciences.fr |

| CataXCium A Pd G3 | (built-in) | K₃PO₄ | CPME/H₂O | ortho-Bromoanilines | 91% | rsc.org |

A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and exceptional functional group tolerance. acs.org The reaction accommodates a wide array of boronic acids and esters, including aryl, heteroaromatic, alkenyl, benzyl, and alkyl variants. preprints.orgrsc.org This versatility allows for the synthesis of a diverse library of biphenyl derivatives. The reaction is compatible with many functional groups that might be sensitive under other conditions. For example, successful couplings have been demonstrated on substrates containing ketones, free alcohols, protected and unprotected amines, nitriles, nitro groups, and sulfones. rsc.orgacs.org This tolerance extends to various heterocyclic systems such as pyridine, furan, indole, and pyrazole (B372694). rsc.org Both electron-rich and electron-poor arylboronic acids and aryl halides can be used effectively, although reaction conditions may need to be optimized accordingly. rsc.orgmdpi.com For instance, electron-rich boronic acids tend to give good to better yields with substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

Table 2: Functional Group and Substrate Compatibility in Suzuki-Miyaura Coupling This table is interactive and allows for sorting.

| Coupling Partner Type | Tolerated Functional Groups | Example Substrates | Reference |

|---|---|---|---|

| Aryl Halides | -Cl, -Br, -I, -NO₂, -CN, -SO₂R, -COR | 4-Bromoacetophenone, 4-chlorotoluene, 2-bromo-5-nitropyridine | gre.ac.ukrsc.orgacs.org |

| Boronic Acids/Esters | -OH, -NH₂, -CO₂H, -OMe | Phenylboronic acid, 4-methoxyphenylboronic acid | rsc.orgresearchgate.net |

| Heterocycles | Pyridine, Furan, Thiophene, Indole, Pyrazole | 2-Bromopyridine, 3-thiopheneboronic acid | rsc.orgmdpi.com |

In Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.orgmdpi.com The reactivity of the aryl halide is directly related to the carbon-halogen (C-X) bond dissociation energy. rsc.org This leads to a well-established reactivity trend:

Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl libretexts.orgrsc.orgmdpi.com

Aryl iodides are the most reactive, followed by triflates and bromides, while chlorides are the least reactive and often require more forceful conditions or highly active catalytic systems to participate effectively. libretexts.orgyonedalabs.com This differential reactivity can be exploited for selective cross-coupling reactions on polyhalogenated substrates. acs.orgrsc.org For example, in a molecule containing both a bromo and a chloro substituent, the coupling will preferentially occur at the C-Br bond under standard conditions. acs.org

However, this intrinsic reactivity order can be influenced or even inverted by other factors. The electronic properties of the aromatic ring play a significant role; electron-withdrawing groups on the aryl halide can increase its reactivity toward oxidative addition. libretexts.orgyonedalabs.com Furthermore, the choice of catalyst and ligand can be decisive in controlling site-selectivity, especially in polarized systems where the intrinsic electrophilicity of a carbon position can override the C-X bond strength trend. rsc.org In a surprising counterintuitive discovery, studies have shown that under certain conditions (e.g., at ~50 °C with a Pd/PPh₃ catalyst system), aryl iodides can exhibit very poor reactivity compared to the equivalent aryl bromides, a phenomenon attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. acs.org

Table 3: Reactivity of Aryl Halides (Ar-X) in Suzuki-Miyaura Coupling This table is interactive and allows for sorting.

| Halide/Leaving Group (X) | General Reactivity | C-X Bond Energy (approx. kcal/mol) | Notes | Reference |

|---|---|---|---|---|

| I (Iodide) | Highest | ~65 | Most reactive, but can show poor reactivity at lower temperatures with some catalyst systems. | libretexts.orgrsc.orgacs.org |

| OTf (Triflate) | High | N/A | Often comparable to or slightly less reactive than bromide. | libretexts.orgmdpi.com |

| Br (Bromide) | Medium | ~81 | Common and reliable substrate for Suzuki couplings. | libretexts.orgrsc.org |

The Negishi cross-coupling reaction is another powerful method for forming carbon-carbon bonds, utilizing organozinc reagents as the nucleophilic partner. wikipedia.org This reaction, catalyzed by either palladium or nickel, couples organic halides or triflates with organozinc compounds. wikipedia.org It is noted for its high reactivity and selectivity under mild conditions, sometimes proving superior to Suzuki coupling by offering higher yields in shorter reaction times at room temperature. acs.orgacs.org

The scope of the Negishi coupling is broad, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organic halide can be a chloride, bromide, or iodide, and the organozinc reagent can be prepared from a wide variety of precursors. wikipedia.org Palladium catalysts generally provide higher chemical yields and better functional group tolerance compared to nickel catalysts. wikipedia.org The Negishi reaction has been successfully applied to the synthesis of various substituted biphenyls and is a valuable tool in the synthesis of complex organic molecules. acs.orgrsc.org

The Stille cross-coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic electrophile, such as an aryl halide. researchgate.netikm.org.myscirp.org It is one of the most general and selective cross-coupling methods for creating C-C bonds and is widely used for synthesizing biaryls. nih.govikm.org.my

A key advantage of the Stille reaction is the stability and mildness of the organotin reagents, which are tolerant of a vast array of functional groups. nih.gov This allows for its application in complex syntheses without the need for extensive protecting group strategies. ikm.org.my The reaction mechanism follows the standard cross-coupling catalytic cycle. nih.gov Highly effective catalyst systems, such as Pd(OAc)₂/Dabco or those employing proazaphosphatrane ligands, have been developed to couple even unreactive aryl chlorides. researchgate.netresearchgate.net The primary drawback of Stille chemistry is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction products. nih.gov

Ullmann Coupling in the Construction of Halogenated Biphenyl Frameworks

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetrical and asymmetrical biaryls through the copper-mediated coupling of aryl halides. Current time information in Bangalore, IN.researchgate.net This reaction is particularly relevant for the construction of polyhalogenated biphenyls, which can be challenging to synthesize via other methods. rsc.org The traditional Ullmann coupling requires high temperatures, often exceeding 200°C, and a stoichiometric amount of copper powder or a copper salt. evitachem.comresearchgate.net

The reaction mechanism is thought to involve the formation of an organocopper intermediate. arkat-usa.orgrsc.org For the synthesis of an unsymmetrical biphenyl like 4-bromo-3-chloro-1,1'-biphenyl, a cross-coupling between two different aryl halides would be necessary, for example, between 1-bromo-4-iodobenzene (B50087) and 1-chloro-3-iodobenzene, where the higher reactivity of the C-I bond is exploited. The reactivity of aryl halides in the Ullmann reaction generally follows the order I > Br > Cl. Current time information in Bangalore, IN.

Modern advancements have introduced the use of ligands and improved copper catalysts to carry out the reaction under milder conditions, though the synthesis of sterically hindered or complex polyhalogenated biphenyls can still result in moderate yields. acs.orgnih.gov Despite the harsh traditional conditions, the Ullmann coupling remains a valuable tool, especially in industrial-scale synthesis where palladium-based methods may be less economically viable. google.com

Table 1: General Conditions for Ullmann Biaryl Synthesis

| Parameter | Condition | Source(s) |

| Catalyst | Copper powder, Copper(I) salts (e.g., CuI), Copper(II) salts (e.g., Cu(OAc)₂) | Current time information in Bangalore, IN.researchgate.net |

| Reactants | Aryl halides (Iodides, Bromides, Chlorides) | Current time information in Bangalore, IN. |

| Temperature | 100 - 200 °C (Traditional), Milder with modern catalysts | evitachem.comresearchgate.net |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, Pyridine, Nitrobenzene) | Current time information in Bangalore, IN. |

Palladium-Catalyzed Carbonylative Coupling and Heck Reactions for Biphenyl Derivatization

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds and the derivatization of biphenyl scaffolds. These methods often offer milder reaction conditions and higher functional group tolerance compared to classical methods like the Ullmann reaction. mdpi.com

Carbonylative Coupling: This reaction introduces a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) and a palladium catalyst. For the derivatization of a pre-existing biphenyl halide, such as this compound, a carbonylative coupling with a suitable nucleophile could yield a ketone derivative. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion and subsequent reaction with a nucleophile. uwindsor.carsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org This reaction can be used to introduce alkenyl groups onto a biphenyl core. For instance, reacting this compound with an alkene in the presence of a palladium catalyst and a base would lead to a styrenyl-type biphenyl derivative. researchgate.netjst.go.jp The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgscholaris.ca

Table 2: Comparison of Palladium-Catalyzed Derivatization Reactions

| Reaction | Reactants | Product Type | Key Features | Source(s) |

| Carbonylative Coupling | Aryl Halide, Carbon Monoxide, Nucleophile | Aryl Ketone/Ester/Amide | Introduction of a carbonyl functional group. | uwindsor.carsc.org |

| Heck Reaction | Aryl Halide, Alkene | Alkenyl-Aryl Compound | Formation of a new C-C bond with an alkene. | researchgate.netorganic-chemistry.org |

Carboxylate Directed Ortho-Arylation Decarboxylation Cascade Reactions

A more recent and sophisticated strategy for the synthesis of specific biphenyl isomers involves the use of a carboxylic acid group as a "traceless" directing group. researchgate.netarkat-usa.org This methodology allows for the synthesis of meta-substituted biaryls, which can be challenging to obtain through classical electrophilic substitution reactions. researchgate.net

The reaction proceeds via a palladium-catalyzed ortho-arylation of a benzoic acid derivative. The carboxylic acid group directs the palladium catalyst to the ortho C-H bond for arylation. Following the C-C bond formation, a subsequent decarboxylation step removes the directing group, resulting in a formal meta-substituted biphenyl. researchgate.net The use of a bulky protic solvent like pivalic acid can improve reaction efficiency. researchgate.net This cascade reaction offers a powerful route to complex biaryl structures from readily available starting materials. arkat-usa.orgrsc.org

Non-Catalytic and Electrophilic Functionalization Routes

Direct Halogenation of Biphenyl Scaffolds

Direct electrophilic halogenation is a fundamental method for introducing halogen atoms onto a biphenyl framework. The regioselectivity of the reaction is governed by the directing effects of any existing substituents on the biphenyl rings. Biphenyl itself undergoes electrophilic substitution, and the incoming electrophile is directed to the ortho and para positions due to the activating nature of the phenyl group. rsc.orgmsu.edu

For a substituted biphenyl, the position of further halogenation depends on the electronic nature of the existing substituents. In the case of synthesizing this compound, one could envision a multi-step halogenation process starting from biphenyl or a mono-halogenated biphenyl. For example, the chlorination of 4-phenylphenyl benzoate, where the benzoyl group influences the substitution pattern, has been shown to yield substitution at the 4'-position. acs.org The choice of halogenating agent (e.g., Br₂, Cl₂, NBS) and catalyst (e.g., Fe, AlCl₃, iodine) is critical for controlling the reaction. rsc.org

Novel Methodologies via Aromatic Ketones and Knoevenagel Condensation

The synthesis of functionalized biphenyls can also be approached through the construction of one of the aromatic rings from acyclic precursors, a strategy that can offer unique regiochemical control. One such pathway could involve the use of an aromatic ketone as a key intermediate. For instance, a Friedel-Crafts acylation of a substituted benzene (B151609) could yield a ketone that is then used in a subsequent Knoevenagel condensation.

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and a carbonyl group. While not a direct route to the biphenyl core itself, it can be a key step in a multi-step synthesis to build up a functionalized ring system that is later coupled to form the biphenyl. For example, a ketone like 4'-bromo-(1,1'-biphenyl)-4-yl 2-thienylmethanone has been synthesized via a Friedel-Crafts reaction, demonstrating the utility of ketone intermediates in the functionalization of biphenyls. researchgate.net

Friedel-Crafts and Other Aromatic Substitution Pathways

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct method for the C-C bond formation on aromatic rings. rsc.orgethz.ch These electrophilic aromatic substitution reactions can be categorized into alkylation and acylation.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the biphenyl scaffold using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). rsc.org

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. rsc.org The resulting ketone can be a final product or an intermediate for further transformations.

The regioselectivity of Friedel-Crafts reactions on a substituted biphenyl like this compound would be complex, influenced by the deactivating, ortho-, para-directing bromo and chloro substituents. The substitution would likely occur on the less deactivated ring or at the positions electronically favored by the existing halogens. Other electrophilic aromatic substitution reactions such as nitration and sulfonation can also be employed to introduce further functionality onto the biphenyl core. msu.educymitquimica.com

Table 3: Common Electrophilic Aromatic Substitution Reactions for Biphenyl Functionalization

| Reaction Type | Reagents | Electrophile | Product | Source(s) |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | Halogenated Biphenyl | rsc.orgmsu.edu |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitro-Biphenyl | msu.educymitquimica.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Acyl-Biphenyl | rsc.org |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | R⁺ | Alkyl-Biphenyl | rsc.orgethz.ch |

Esterification Reactions Involving Halogenated Phenyl Moieties

The introduction of an ester functionality onto a halogenated biaryl scaffold, or its precursors, is a critical transformation in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and materials science. Esterification can be strategically performed at different stages of the synthetic sequence: prior to the biaryl-forming cross-coupling reaction, or on the pre-formed biphenyl core. Several methodologies have been developed to efficiently conduct these transformations on halogenated phenyl moieties.

One effective approach is the direct esterification of halogenated benzoic acids. Research has shown that N-bromosuccinimide (NBS) can serve as a highly efficient, metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild, neat conditions. nih.govresearchgate.net This method is tolerant of various functional groups, including halogens and nitro groups on the aromatic ring. nih.gov The optimal conditions typically involve using 7 mol% of NBS at a temperature of 70°C, which leads to high conversion rates and yields, often up to 100%. nih.govresearchgate.net The reaction is notable for its operational simplicity and for being tolerant of air and moisture. nih.gov For instance, the esterification of 4-nitrobenzoic and 3-nitrobenzoic acids with methanol (B129727) proceeds smoothly under these conditions, yielding the corresponding methyl esters in high yield without the need for extensive purification. nih.gov

Another significant strategy involves the use of ester-bearing precursors in cross-coupling reactions to construct the biaryl framework. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of biaryl synthesis and is highly compatible with ester functionalities. libretexts.orgwikipedia.org In this context, a halogenated phenyl ester, such as a methyl bromochlorobenzoate derivative, can be converted into its corresponding boronic ester and subsequently coupled with another aryl halide to form the desired halogenated biaryl ester. researchgate.net This approach was successfully used in the synthesis of various biaryl compounds, demonstrating good to excellent yields. researchgate.net The reaction conditions are generally mild, and the use of boronic esters has become a popular strategy, circumventing some of the stability issues associated with boronic acids. nih.gov

A related and powerful method is the decarboxylative cross-coupling of aromatic carboxylates with aryl halides. nih.gov This transformation uses a bimetallic catalytic system, typically involving copper and palladium, to couple aromatic carboxylic acid salts with aryl halides, extruding carbon dioxide in the process. nih.govwikipedia.orgacs.org This method allows for the regiospecific construction of unsymmetrical biaryls from readily available and inexpensive carboxylic acids. nih.govwikipedia.org The resulting biaryl carboxylic acid can then be subjected to standard esterification procedures. Recent advancements have enabled these couplings with a broader range of substrates, including those without the previously required ortho-substituents. acs.org Furthermore, copper-catalyzed decarboxylative borylation allows for the conversion of (hetero)aryl acids into arylboronic esters, which are key intermediates for subsequent Suzuki-Miyaura cross-couplings. nih.gov

Finally, esterification can be performed as a final step on a fully formed, halogenated biphenyl containing a hydroxyl or carboxylic acid group. For example, a biaryl carboxylic acid, formed via a coupling reaction, can be readily converted to its ester derivative. nih.gov An O-alkylation reaction using a reagent like methyl 3′-(bromomethyl)-4-chlorobiphenyl-3-carboxylate can install the ester-containing moiety onto a phenolic biphenyl core. nih.gov Subsequent saponification, for instance using lithium iodide, can then yield the corresponding carboxylic acid if desired. nih.gov

The following tables summarize key data from representative esterification and coupling reactions involving halogenated phenyl moieties.

Table 1: NBS-Catalyzed Esterification of Substituted Benzoic Acids This table presents the reaction conditions and outcomes for the N-bromosuccinimide (NBS) catalyzed esterification of various substituted benzoic acids with methanol. The data highlights the efficiency and mildness of this metal-free catalytic system. nih.gov

| Entry | Substrate (Carboxylic Acid) | Catalyst | Temperature (°C) | Time (h) | Product (Methyl Ester) | Yield (%) |

| 1 | Benzoic Acid | 7 mol% NBS | 70 | 20 | Methyl Benzoate | 99 |

| 2 | 4-Nitrobenzoic Acid | 7 mol% NBS | 70 | 20 | Methyl 4-nitrobenzoate | 92 |

| 3 | 3-Nitrobenzoic Acid | 7 mol% NBS | 70 | 20 | Methyl 3-nitrobenzoate | 99 |

| 4 | 4-Chlorobenzoic Acid | 7 mol% NBS | 70 | 24 | Methyl 4-chlorobenzoate | 99 |

| 5 | 4-Bromobenzoic Acid | 7 mol% NBS | 70 | 24 | Methyl 4-bromobenzoate | 99 |

Table 2: Suzuki-Miyaura Coupling Involving an Ester-Bearing Substrate This table details a representative Suzuki-Miyaura cross-coupling reaction to form a biaryl ester. It illustrates the coupling of a pyrazole carboxylate with phenylboronic acid, showcasing the compatibility of the ester group with palladium catalysis. researchgate.net

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93 |

Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Chloro 1,1 Biphenyl and Derivatives

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

Dihedral Angles and Torsion Angles in Biphenyl (B1667301) Moieties

The spatial orientation of the two phenyl rings in a biphenyl system is a key structural feature, defined by the dihedral angle between the planes of the rings. In the derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the two aromatic rings within the biphenyl moiety itself is 24.57 (4)°. iucr.orgnih.gov The dihedral angles between the 4-bromo-2-chlorophenyl ring and the two rings of the biphenyl group are 80.59 (2)° and 75.42 (2)°, respectively. iucr.orgnih.gov Electron injection into a biphenyl system can promote the formation of a more planar, quinoid-like structure. researchgate.net Torsion angles are also critical; for example, the torsion angle related to the ester group linking the two parts of the molecule is -166.6 (2)°. iucr.orgnih.gov

| Structural Parameter | Value (°) | Compound |

|---|---|---|

| Dihedral Angle (between biphenyl rings) | 24.57 (4) | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate iucr.orgnih.gov |

| Dihedral Angle (bromo-chlorophenyl vs. biphenyl ring 1) | 80.59 (2) | |

| Dihedral Angle (bromo-chlorophenyl vs. biphenyl ring 2) | 75.42 (2) | |

| Torsion Angle (ester linkage) | -166.6 (2) | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate nih.gov |

Analysis of Intermolecular Contacts and Crystal Packing

The packing of molecules in a crystal is governed by intermolecular forces. In the crystal structure of the derivative 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the arrangement features short halogen-oxygen contacts, with a Cl⋯O distance of 2.991 (3) Å and a Br⋯O distance of 3.139 (2) Å. iucr.orgnih.gov These interactions result in the formation of molecular sheets. iucr.orgnih.gov

A Hirshfeld surface analysis was used to quantify the intermolecular interactions, revealing the following contributions to the crystal packing:

C⋯H/H⋯C contacts: 32.2% nih.gov

H⋯H contacts: 26.3% nih.gov

Br⋯H/H⋯Br contacts: 10.7% nih.gov

O⋯H/H⋯O contacts: 10.4% nih.gov

Cl⋯H/H⋯Cl contacts: 7.5% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While the specific ¹H and ¹³C NMR data for 4-Bromo-3-chloro-1,1'-biphenyl were not found, analysis of related compounds provides expected chemical shift ranges. Aromatic protons in substituted biphenyls typically resonate between 7.0 and 8.0 ppm, while aromatic carbons appear between 120 and 150 ppm.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

|---|---|---|

| 4-chloro-1,1'-biphenyl | 7.58-7.51 (m, 4H), 7.48-7.35 (m, 5H) rsc.org | 140.0, 139.7, 133.4, 128.95, 128.93, 128.4, 127.6, 127.0 rsc.orgrsc.org |

| 3-chloro-1,1'-biphenyl | 7.61-7.58 (m, 3H), 7.50-7.46 (m, 3H), 7.42-7.33 (m, 3H) rsc.org | 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, 125.4 rsc.org |

| 4-bromo-1,1'-biphenyl | Not specified | 140.2, 140.0, 131.9, 128.9, 128.8, 127.7, 127.0, 121.6 rsc.org |

| 3-bromo-1,1'-biphenyl | 7.78 (t, J = 1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J = 7.8 Hz, 1H) rsc.org | 143.3, 139.6, 130.2, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule based on their vibrational frequencies. For this compound, the spectrum is expected to show characteristic absorption bands for the carbon-halogen bonds and the aromatic rings. The C-X stretching vibrations for halogenated compounds are typically intense and found in the fingerprint region of the spectrum (below 1500 cm⁻¹). spectroscopyonline.com

C-Cl Stretch : Expected in the range of 850-550 cm⁻¹. orgchemboulder.com

C-Br Stretch : Expected at lower wavenumbers, in the range of 690-515 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretch : Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch : Typically observed above 3000 cm⁻¹.

Aromatic C-H Bending (out-of-plane) : Strong bands appear between 900-675 cm⁻¹, and their positions are indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. A key feature in the mass spectrum of this compound (C₁₂H₈BrCl) is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info

This combination of isotopes produces a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern for a fragment containing one bromine and one chlorine atom is a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 3:4:1. docbrown.info

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity Contribution |

|---|---|---|---|

| [M]⁺ | ¹²C₁₂¹H₈⁷⁹Br³⁵Cl | 266 | ~3 |

| [M+2]⁺ | ¹²C₁₂¹H₈⁸¹Br³⁵Cl | 268 | ~4 |

| ¹²C₁₂¹H₈⁷⁹Br³⁷Cl | |||

| [M+4]⁺ | ¹²C₁₂¹H₈⁸¹Br³⁷Cl | 270 | ~1 |

The primary fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms. Therefore, significant fragments would be expected corresponding to the loss of Br radical ([M-Br]⁺) and Cl radical ([M-Cl]⁺).

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy in Mechanistic Studies)

UV-Vis spectroscopy measures the electronic transitions within a molecule and is often used to study conjugated systems and reaction kinetics. Biphenyl and its derivatives are known to absorb in the UV region due to π→π* transitions of the aromatic rings. For example, triphenylamine shows an absorption maximum (λmax) at 300 nm. researchgate.net While specific mechanistic studies employing UV-Vis spectroscopy for this compound were not detailed in the searched literature, this technique is valuable for monitoring reactions involving changes in conjugation or the formation of colored intermediates. For instance, the formation of radical cations in related triarylamine compounds can be monitored by the appearance of characteristic absorptions in the visible and near-infrared (NIR) regions. researchgate.net

Advanced Research Applications of Halogenated Biphenyl Compounds

Role in Materials Science and Engineering

The rigid and stable biphenyl (B1667301) structure of 4-Bromo-3-chloro-1,1'-biphenyl provides a robust framework for the construction of advanced materials. liv.ac.ukleapchem.com The presence of two different halogen atoms offers synthetic versatility, allowing for selective functionalization and the tailoring of material properties. leapchem.com

Precursors for Organic Optoelectronic Materials and Semiconductors

Halogenated biphenyls are fundamental components in the synthesis of organic materials for electronic and optoelectronic applications. While specific research detailing the direct use of this compound as a precursor for organic semiconductors is not extensively documented in publicly available literature, the broader class of functionalized biphenyls is crucial in this field. The biphenyl unit's ability to facilitate charge transport and the potential to tune electronic properties through halogenation make it a desirable core for such materials.

The general strategy involves using halogenated biphenyls as key intermediates in cross-coupling reactions to build larger conjugated systems. These extended π-systems are essential for the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the final material can be finely tuned by the nature and position of the substituents on the biphenyl core.

Building Blocks for Liquid Crystalline Systems

The rigid, rod-like structure of the biphenyl moiety is a common feature in many liquid crystalline compounds. colorado.edu Halogenated biphenyls, in particular, are important intermediates in the synthesis of liquid crystal monomers. labinsights.nl The introduction of halogen atoms can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the resulting liquid crystals.

While specific examples of liquid crystals synthesized directly from this compound are not readily found in the literature, the general synthetic approach involves the use of such halogenated biphenyls in reactions to introduce mesogenic groups. For instance, a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, has been synthesized and its crystal structure analyzed, highlighting the importance of halogenated biphenyls in creating molecules with specific spatial arrangements. nih.govresearchgate.net The synthesis of liquid crystals often involves a multi-step process where a biphenyl intermediate is functionalized to create the final liquid crystalline material. labinsights.nl

Ligands and Catalysts in Organometallic Chemistry

The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis. The steric and electronic properties of these ligands can be precisely controlled by substitution on the biphenyl rings, which in turn influences the activity and selectivity of the metal catalyst.

Biphenyl-Based Ligands in Metal-Catalyzed Transformations

While this compound itself is typically used as a substrate in cross-coupling reactions rather than a ligand, its biphenyl core is central to a highly successful class of phosphine (B1218219) ligands. researchgate.net For example, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction to form carbon-carbon bonds, often employs bulky biphenyl-based phosphine ligands. liv.ac.ukresearchgate.net These ligands enhance the catalytic activity of the palladium center, enabling the coupling of a wide range of substrates, including less reactive aryl chlorides. nih.gov

The synthesis of such ligands often involves the functionalization of a biphenyl derivative. For instance, a general route to biphenyl-based phosphines involves the Suzuki coupling of an arylboronic acid with a brominated arylphosphine oxide, followed by reduction. liv.ac.uk Fluorinated biphenyl phosphine ligands have also been developed to accelerate gold(I)-catalyzed reactions. acs.org

Design of Novel Catalytic Systems Utilizing Biphenyl Scaffolds

The functionalization of biphenyl scaffolds is a key strategy in the development of novel catalytic systems. nih.govnih.gov By attaching catalytic moieties or functional groups to the biphenyl backbone, researchers can create catalysts with specific properties. For example, membranes functionalized with biphenyl derivatives have been used to support metallic nanoparticles for the catalytic degradation of pollutants like polychlorinated biphenyls (PCBs). nih.govnih.govacs.org In these systems, the biphenyl-containing polymer acts as a scaffold to stabilize the nanoparticles and provide a suitable environment for the catalytic reaction.

Intermediates in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in complex organic synthesis. leapchem.comleapchem.com The differential reactivity of the bromine and chlorine atoms allows for selective transformations, making it a valuable tool for the construction of intricate molecular architectures.

The presence of two distinct halogen atoms on the biphenyl core enables sequential cross-coupling reactions. For instance, the bromine atom can be selectively reacted in a Suzuki-Miyaura coupling, leaving the chlorine atom intact for a subsequent transformation. This stepwise functionalization is crucial for the synthesis of unsymmetrically substituted biphenyls, which are important motifs in pharmaceuticals, agrochemicals, and materials science. A patent for the synthesis of the related 2-bromo-4'-chloro-1,1'-biphenyl highlights its importance as an intermediate for optoelectronic materials. patsnap.com

Synthesis of Polyfunctionalized Biphenyl Derivatives

The chemical structure of this compound, featuring both bromine and chlorine substituents on one of the phenyl rings, offers significant versatility in the synthesis of more complex, polyfunctionalized biphenyl derivatives. This dual halogenation allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in organic synthesis. leapchem.com

The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its synthetic utility. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform sequential reactions, first at the bromine position and subsequently at the chlorine position, to introduce different substituents in a controlled manner.

One of the most powerful and widely used methods for the functionalization of halogenated biphenyls is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgtcichemicals.com This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction can be strategically employed to create a wide array of substituted biphenyls. For instance, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach is instrumental in the construction of unsymmetrical, polyfunctionalized biphenyls.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods such as the Heck and Sonogashira reactions can also be utilized to introduce further diversity. leapchem.com The Heck reaction allows for the formation of carbon-carbon bonds by coupling the halogenated biphenyl with an alkene, while the Sonogashira coupling enables the introduction of an alkyne moiety. The stable biphenyl core of this compound provides thermal and chemical robustness, making it a reliable substrate for these demanding synthetic transformations. leapchem.com

Table 1: Common Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Reactant | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (Aryl-Alkynyl) |

Routes to Biologically Relevant Scaffolds (as synthetic building blocks)

The halogenated biphenyl scaffold is a prominent feature in many biologically active molecules, and this compound serves as a key intermediate in the synthesis of such compounds. leapchem.com It is particularly valuable in medicinal chemistry and agrochemical research for the development of novel bioactive molecules. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. leapchem.comnih.gov

The synthetic versatility of this compound allows for its incorporation into a wide range of molecular architectures. For example, it can be used as a starting material in the synthesis of biphenyl-based compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The biphenyl moiety itself is a recognized pharmacophore in many therapeutic agents.

A practical example of a similar scaffold being used in the development of biologically active compounds is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. In this case, a bromo-substituted aniline is coupled with pyrazine-2-carboxylic acid, and the resulting amide is then subjected to a Suzuki coupling reaction to introduce various aryl groups at the bromine position. mdpi.com This demonstrates how a halogenated phenyl ring can be a key component in building molecules with potential therapeutic applications, such as antibacterial and enzyme inhibitory activities. mdpi.com The use of this compound would allow for even more complex derivatives due to its two reactive halogen sites.

The synthesis of biphenyl-4-carboxylic acid derivatives, which are known to inhibit tubulin polymerization and act as anticancer agents, is another area where halogenated biphenyl precursors are crucial. nih.gov Similarly, compounds based on a 4-bromo-2-chlorophenyl moiety have shown significant inhibitory effects against the malaria parasite Plasmodium falciparum. nih.gov These examples underscore the importance of halogenated biphenyls, including this compound, as foundational building blocks for constructing molecules with diverse and potent biological activities.

Table 2: Examples of Biologically Active Scaffolds Derived from Halogenated Biphenyls

| Compound Class | Starting Material Example | Potential Biological Activity |

| Substituted Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial, Alkaline Phosphatase Inhibition mdpi.com |

| Biphenyl-4-carboxylic acid derivatives | Halogenated Biphenyl Precursor | Anticancer (Tubulin Polymerization Inhibition) nih.gov |

| 4-Bromo-2-chlorophenyl-based compounds | 4-Bromo-2-chlorophenol | Antimalarial nih.gov |

Environmental Chemistry Research Perspectives on Halogenated Biphenyls

Theoretical Models for Degradation Pathways and Remediation Strategies

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), are known for their environmental persistence and resistance to degradation. nih.gov While specific theoretical models for the degradation of this compound are not extensively detailed in the available literature, the degradation pathways of PCBs can provide a theoretical framework for understanding its potential environmental fate. The degradation of these compounds can occur through both biological and chemical processes.

Biologically, the degradation of halogenated biphenyls can proceed via two main pathways: anaerobic and aerobic. nih.govepa.gov

Anaerobic Dechlorination: Under anaerobic conditions, highly chlorinated biphenyls can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.gov This process is typically mediated by anaerobic microorganisms. For a compound like this compound, it is theoretically plausible that it could undergo a similar process of reductive dehalogenation, potentially removing the chlorine and/or bromine atoms.

Aerobic Degradation: The resulting less-halogenated biphenyls from anaerobic dechlorination can then be further degraded under aerobic conditions. nih.gov Aerobic bacteria can mineralize these compounds through oxidative pathways. The upper biphenyl pathway involves a series of enzymatic reactions initiated by a biphenyl dioxygenase, which introduces hydroxyl groups onto the biphenyl rings. This is followed by ring cleavage and further degradation into simpler molecules that can enter central metabolic pathways. researchgate.net

From a chemical perspective, advanced oxidation processes (AOPs) represent a promising remediation strategy. One such method is the use of Fenton's reagent, which generates highly reactive hydroxyl radicals that can oxidize organic pollutants. researchgate.net Studies on the degradation of various PCB congeners using Fenton's reagent have shown that the rate of degradation is dependent on the chemical structure of the congener, with lower-chlorinated biphenyls often degrading more rapidly. researchgate.net Theoretical models for this process would involve the non-specific attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation, ring opening, and eventual mineralization.

Another area of research involves photocatalytic degradation. This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that can lead to the formation of reactive oxygen species. These species can then degrade halogenated organic compounds. mdpi.com

Theoretical modeling of these degradation pathways often involves computational chemistry to predict reaction intermediates, transition states, and reaction kinetics. Such models are crucial for understanding the mechanisms of degradation and for designing more effective remediation strategies for persistent halogenated biphenyls.

Table 3: Overview of Potential Degradation Pathways for Halogenated Biphenyls

| Degradation Type | Process | Key Reactive Species/Enzymes | Theoretical Outcome |

| Biological (Anaerobic) | Reductive Dehalogenation | Anaerobic Microorganisms | Removal of Halogen Atoms |

| Biological (Aerobic) | Oxidative Degradation | Biphenyl Dioxygenase | Ring Cleavage and Mineralization researchgate.net |

| Chemical (AOP) | Fenton's Reaction | Hydroxyl Radicals (•OH) | Oxidation and Mineralization researchgate.net |

| Chemical (AOP) | Photocatalysis | Reactive Oxygen Species (e.g., •OH) | Oxidation and Mineralization mdpi.com |

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (≥100°C) improve aryl halide activation but may degrade sensitive substrates.

- Catalyst Loading : Reduce Pd usage (0.5–1 mol%) by employing ligand-accelerated systems (e.g., SPhos or XPhos).

- Substrate Purity : Ensure halogenated precursors (e.g., 4-bromo-3-chlorophenylboronic acid) are >95% pure to minimize side reactions.

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., coupling constants for adjacent halogens). Chlorine’s electronegativity deshields adjacent protons (δ ~7.2–7.8 ppm).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the aromatic region.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 282.919) and isotopic patterns (Br/Cl: 1:1 ratio).

- X-ray Crystallography : Resolve steric effects from bromo/chloro substituents (if crystalline).

Q. Data Interpretation Challenges :

- Halogen-Halogen Interactions : May cause unexpected shifts in NMR or melting points. Compare with analogous compounds (e.g., 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl, ).

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to detect trace biphenyl byproducts.

How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Electronic Effects :

- Bromine’s stronger electron-withdrawing effect (-I) activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Chlorine’s ortho-directing nature stabilizes transition states in coupling reactions.

- Steric Effects :

- Bulky substituents at the 3- and 4-positions hinder Pd catalyst access, requiring larger ligands (e.g., DavePhos).

Case Study :

In Suzuki couplings, this compound exhibits slower kinetics than non-halogenated biphenyls. Rate constants (k) decrease by ~40% compared to 4-bromobiphenyl due to steric hindrance ().

What strategies are recommended for resolving contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?

Q. Advanced Research Focus

- Controlled Replication : Standardize substrate ratios (e.g., 1:1.2 aryl halide:boronic acid) and solvent purity.

- Catalyst Screening : Test Pd(OAc)₂ with bidentate ligands (dppf, BINAP) to improve turnover numbers.

- Kinetic Analysis : Use in-situ IR or GC-MS to monitor intermediate formation (e.g., arylpalladium complexes).

Example Contradiction :

Some studies report >90% yields with PdCl₂(dtbpf), while others achieve only 60–70% with Pd(PPh₃)₄. This discrepancy may arise from ligand lability or solvent effects ().

How can researchers assess the environmental persistence and biodegradation pathways of this compound compared to unsubstituted biphenyl?

Q. Advanced Research Focus

- Biodegradation Studies :

- Meta-Cleavage Pathways : Biphenyl degrades via Beijerinckia spp. (). Halogenation likely inhibits dioxygenase enzymes, requiring engineered strains (e.g., Pseudomonas expressing dehalogenases).

- Half-Life Estimation : Use OECD 301B tests to compare mineralization rates.

Q. Environmental Fate Data :

| Parameter | Biphenyl | This compound |

|---|---|---|

| Water Solubility | 7.4 mg/L | <1 mg/L |

| Log Kow | 3.65 | 4.8–5.2 |

| Soil Adsorption (Koc) | 1,200 L/kg | 2,500–3,000 L/kg |

Implications : Higher hydrophobicity and adsorption suggest prolonged persistence in sediments ().

In what ways can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Q. Applied Research Focus

- Functionalization :

- Buchwald-Hartwig Amination : Introduce amino groups for kinase inhibitor scaffolds.

- Sonogashira Coupling : Attach alkynes for fluorophore development.

- Case Study : Analogous compounds (e.g., 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid, ) are used in COX-2 inhibitor synthesis.

Q. Methodology :

- Protect the biphenyl core during multi-step syntheses (e.g., silyl ether protection for carboxylic acid derivatives).

What safety protocols are essential when handling this compound, based on its physicochemical properties?

Q. Safety Focus

- Hazard Profile :

- GHS Classification : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) ().

- Volatility : Low vapor pressure, but dust/particulates require fume hood use.

- Handling Recommendations :

- PPE : Nitrile gloves, safety goggles, lab coat.

- Storage : 4–8°C in amber glass under inert atmosphere ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.